Picrotin

描述

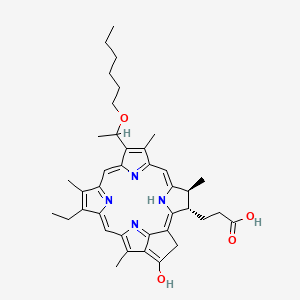

苦味素是一种天然化合物,存在于印度和东南亚产的鱼藤果(Anamirta cocculus)的果实中。它是苦味毒素复合物的一部分,该复合物还包括苦味毒素。 苦味毒素以其苦味和毒性而闻名,由于它与中枢神经系统的相互作用,在历史上被用作兴奋剂和惊厥剂 .

科学研究应用

苦味素在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:

化学: 苦味素被用作研究工具来研究复杂有机分子的结构和功能。

生物学: 它被用来研究各种神经递质及其受体的作用机制。

作用机制

苦味素通过拮抗γ-氨基丁酸 (GABA) A 受体通道发挥作用。该受体是一种配体门控离子通道,主要允许氯离子穿过细胞膜。通过阻断该通道,苦味素阻止了氯离子的通透性,从而抑制了对目标神经元的抑制性影响。 这种作用会导致中枢神经系统的兴奋 .

类似化合物:

苦味毒素: 它是苦味毒素复合物的另一个成分,比苦味素活性更强,具有类似的毒性。

苦味素的独特性: 苦味素的活性相对较低,与苦味毒素相比,毒性较小。 这一特性使其可在需要较弱化合物的各种研究应用中使用 .

生化分析

Biochemical Properties

Picrotin plays a significant role in biochemical reactions, particularly in its interaction with gamma-aminobutyric acid receptors. It acts as a noncompetitive antagonist at these receptors, which are ligand-gated ion channels responsible for the passage of chloride ions across the cell membrane. By blocking these channels, this compound inhibits the permeability of chloride ions, thereby exerting an inhibitory influence on target neurons . This interaction is crucial in understanding the compound’s convulsant properties and its potential therapeutic applications.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It primarily impacts neuronal cells by antagonizing gamma-aminobutyric acid receptors, leading to reduced chloride ion conductance. This action results in decreased inhibitory signaling, which can cause increased neuronal excitability and convulsions . Additionally, this compound’s influence on gamma-aminobutyric acid receptors affects cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in neuropharmacological studies.

Molecular Mechanism

The molecular mechanism of this compound involves its direct antagonism of gamma-aminobutyric acid receptor channels. By binding to these receptors, this compound prevents the opening of chloride ion channels, thereby reducing chloride ion permeability. This inhibition leads to decreased conductance through the channel, affecting both the opening frequency and the mean open time of the channel .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound has a relatively short half-life and rapidly degrades into picrotoxic acid in plasma . This rapid degradation affects its stability and long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound’s convulsant effects can be observed shortly after administration, but these effects diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can induce mild convulsions, while higher doses can lead to severe seizures and even death . The threshold for these effects is dose-dependent, with significant toxic and adverse effects observed at high doses. These findings underscore the importance of careful dosage management in experimental and therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include its rapid hydrolysis into picrotoxic acid. This metabolic conversion is facilitated by enzymes in the liver, which play a crucial role in the compound’s biotransformation and elimination . The interaction of this compound with these enzymes affects its metabolic flux and the levels of metabolites in the body, influencing its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with plasma proteins and other binding proteins. It has a moderate brain penetration, with a brain-to-plasma ratio of approximately 0.3 . This distribution is essential for its pharmacological effects, particularly its action on neuronal cells. The compound’s transport and accumulation are influenced by its binding affinity to plasma proteins and its rapid degradation in plasma.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its interaction with gamma-aminobutyric acid receptors on the cell membrane. This localization is critical for its inhibitory effects on chloride ion channels and its overall impact on neuronal excitability . The compound’s activity and function are closely tied to its presence at these receptor sites, highlighting the importance of its subcellular distribution in understanding its biochemical and pharmacological properties.

准备方法

合成路线和反应条件: 苦味素可以通过几种方法合成,其中一种方法使用香芹酮作为立体化学模板。合成过程包括形成多环核心,然后操纵关键碳原子的氧化态。 这种方法可以立体选择性地制备苦味素 .

工业生产方法: 苦味素的工业生产通常包括从鱼藤果的干燥果实中提取。 提取过程包括从水中结晶,分离出苦味毒素,它是苦味素和苦味毒素的等摩尔混合物 .

化学反应分析

反应类型: 苦味素会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于根据不同应用对化合物进行修饰至关重要。

常用试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见氧化剂来氧化苦味素。

还原: 使用氢化铝锂等还原剂来还原苦味素。

取代: 可以使用氢氧化钠或氰化钾等试剂进行亲核取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,苦味素的氧化会导致苦味毒素的形成,而还原会导致各种还原衍生物的形成 .

相似化合物的比较

Picrotoxinin: Another component of the picrotoxin complex, picrotoxinin is more active than picrotin and has similar toxic properties.

Uniqueness of this compound: this compound is unique in its relatively lower activity compared to picrotoxinin, making it less toxic. This property allows for its use in various research applications where a less potent compound is required .

属性

IUPAC Name |

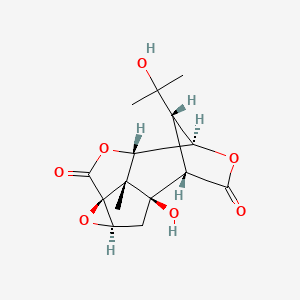

(1R,3R,5S,8S,9R,12S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O7/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9/h5-9,18-19H,4H2,1-3H3/t5-,6+,7-,8-,9-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFFICCPKWYML-QCGISDTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@H]4[C@H]([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274161 | |

| Record name | Picrotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21416-53-5 | |

| Record name | Picrotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picrotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICROTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U06Z6QD7N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Picrotin?

A1: this compound primarily targets glycine receptors (GlyRs) [, , , , , , , ]. These receptors are ligand-gated chloride channels found in the central nervous system, playing a crucial role in inhibitory neurotransmission.

Q2: How does this compound interact with GlyRs?

A2: this compound acts as an antagonist at GlyRs, meaning it inhibits their function [, , , , , , , ]. It binds to a site within the receptor's pore, blocking the flow of chloride ions that would normally occur upon glycine binding [, ].

Q3: Is this compound's antagonism of GlyRs use-dependent?

A3: Unlike its effect on some other receptors like GABAA receptors, this compound antagonism of the α1 homomeric GlyR is not use-dependent [, ]. This means its blocking action is not influenced by prior receptor activation.

Q4: Does this compound discriminate between different GlyR subtypes?

A4: Yes, research indicates that this compound exhibits some subtype selectivity. While it effectively inhibits α1 homomeric GlyRs, it shows reduced potency at α2 and α3 homomeric GlyRs, similar to its action on most GABAA receptors [].

Q5: How does the presence of the β subunit in GlyRs affect this compound's action?

A5: Interestingly, incorporating the β subunit into GlyRs reduces this compound's inhibitory potency []. This suggests that the β subunit influences the conformation of the this compound binding site, affecting its interaction with the receptor.

Q6: Does this compound interact with any other receptors besides GlyRs?

A6: While this compound is generally considered a selective GlyR antagonist, some studies suggest a potential interaction with GABAA receptors, albeit with lower potency compared to GlyRs [, ].

Q7: What is the molecular formula and weight of this compound?

A7: this compound's molecular formula is C15H18O7, and its molecular weight is 310.3 g/mol [, ].

Q8: How does this compound's structure differ from Picrotoxinin?

A8: this compound and Picrotoxinin share a core structure but differ in one key aspect. This compound possesses a dimethylmethanol group, while Picrotoxinin has an isopropenyl group at the same position []. This subtle difference significantly impacts their pharmacological properties.

Q9: What is known about the stability of this compound under various conditions?

A9: Research suggests that this compound is stable during yogurt manufacture and storage, even after pasteurization at 85°C for 30 minutes []. This indicates potential stability under certain food processing conditions.

Q10: Does this compound exhibit any catalytic properties?

A10: Current research primarily focuses on this compound's interaction with GlyRs. There is limited information available regarding any inherent catalytic properties of the molecule.

Q11: Have computational methods been employed to study this compound?

A11: Yes, Nuclear Overhauser Effect Spectroscopy (NOESY) and molecular modeling have been used to determine the conformation of this compound in solution []. This technique provides valuable insights into its three-dimensional structure and potential interactions with target proteins.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)